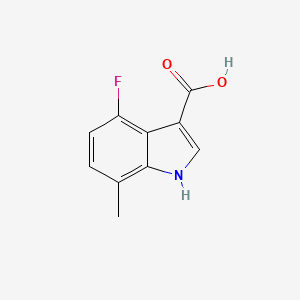

4-fluoro-7-methyl-1H-indole-3-carboxylic acid

説明

Role of Fluorinated Indole Scaffolds in Targeted Drug Design

Fluorinated indole derivatives represent a specialized subset of indole-based pharmaceuticals that leverage the unique properties of fluorine substitution to enhance drug-like characteristics. The incorporation of fluorine atoms into indole scaffolds fundamentally alters the electronic distribution, lipophilicity, and metabolic stability of the resulting compounds, making fluorinated indoles particularly attractive for pharmaceutical development.

The strategic placement of fluorine substituents in indole derivatives has profound implications for biological activity and pharmacokinetic properties. Research on 2-fluoroindoles has demonstrated that these compounds serve as important structural scaffolds widely existing in many bioactive and therapeutic agents. The fluorine atom's high electronegativity and small van der Waals radius enable it to function as an effective bioisostere of hydrogen, often resulting in improved potency and selectivity profiles.

Mechanistic studies have revealed that fluorinated indole derivatives can undergo unique synthetic transformations that are not accessible to their non-fluorinated counterparts. The development of difluorocarbene-mediated synthetic strategies has enabled the construction of 2-fluoroindoles through formal cyclization reactions from readily accessible ortho-vinylanilines. This methodology has facilitated the incorporation of fluorinated indole motifs into complex bioactive molecules, including established pharmaceuticals such as ibuprofen, naproxen, and anti-gout agents.

The metabolic advantages conferred by fluorine substitution in indole scaffolds have been extensively documented in androgen receptor antagonist research. Studies on selective androgen receptor antagonists have shown that fluorine substitution can significantly enhance metabolic stability compared to non-fluorinated analogs. Specifically, compounds incorporating fluorine substitution at strategic positions demonstrate extended half-lives in mouse liver microsome assays, with some derivatives exhibiting half-life improvements of up to 10-fold compared to parent indole compounds.

Fluorinated indole derivatives also demonstrate enhanced binding affinity and selectivity for target proteins. Research on metabolism-guided selective androgen receptor antagonists has shown that indole derivatives with strategic fluorine placement exhibit very high potency with half-maximal inhibitory concentrations in the sub-micromolar range. The metabolic stability improvements achieved through fluorine incorporation translate directly into improved pharmacokinetic profiles and potentially enhanced therapeutic efficacy.

Strategic Importance of 7-Methyl Substitution in Bioactive Heterocycles

The incorporation of methyl substituents at the 7-position of indole derivatives represents a critical structural modification that significantly influences both the pharmacological properties and synthetic accessibility of bioactive heterocycles. 7-Methylindole, the fundamental building block for 7-methyl-substituted indole derivatives, serves as a versatile compound with wide applications in chemical synthesis and pharmaceutical development.

The strategic placement of methyl groups at the 7-position of indole scaffolds confers several advantageous properties for medicinal chemistry applications. 7-Methylindole functions as a valuable building block for the synthesis of various complex molecules in the pharmaceutical, agrochemical, and material science industries. The unique structural features of 7-methyl substitution make it a crucial component in the synthesis of indole-based molecules with diverse biological activities.

Chemical reactivity patterns of 7-methylindole demonstrate its versatility as a synthetic intermediate. The compound can participate in various chemical reactions including Friedel-Crafts acylation, nucleophilic substitution, and transition metal-catalyzed coupling reactions. These reactions enable the functionalization of the indole ring system while preserving the beneficial properties conferred by the 7-methyl substitution, allowing for the creation of novel molecules with tailored pharmacological properties.

The preparation methods for 7-methylindole have been optimized to support pharmaceutical development programs. Synthetic routes involving the reaction of 2,6-dimethylformanilide with potassium ethoxide provide efficient access to 7-methylindole. This accessibility makes 7-methyl substitution a practical choice for medicinal chemists seeking to incorporate this structural motif into drug development programs.

Table 1: Molecular Properties of 4-Fluoro-7-methyl-1H-indole-3-carboxylic Acid

The molecular architecture of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid exemplifies the successful integration of multiple pharmaceutical design principles within a single heterocyclic framework. The combination of the indole-3-carboxylic acid pharmacophore with strategic fluorine and methyl substitutions creates a compound with optimized drug-like properties that addresses many of the challenges associated with traditional indole-based therapeutics. This molecular design approach represents a sophisticated strategy for developing next-generation pharmaceutical agents with enhanced potency, selectivity, and pharmacokinetic profiles.

特性

IUPAC Name |

4-fluoro-7-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGAKRGZGMKCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For fluorinated indoles, selective fluorination can be achieved using reagents like Selectfluor .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .

化学反応の分析

Types of Reactions

4-fluoro-7-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Nucleophilic addition: The carboxylic acid group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

科学的研究の応用

4-fluoro-7-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as fluorescence.

作用機序

The mechanism of action of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

類似化合物との比較

Key Observations :

- Positional Effects : The placement of fluorine and carboxylic acid groups significantly alters electronic properties. For example, 4-fluoro substitution (target compound) vs. 7-fluoro (CAS 858515-66-9) modifies dipole moments and π-π stacking interactions .

- Methyl vs. Methoxy : The methyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to the methoxy analog (logP ~1.8), influencing membrane permeability .

- Chloro vs.

2.3. Spectroscopic and Crystallographic Data

- NMR Shifts : For 7-fluoro-1H-indole-3-carboxylic acid (CAS 858515-66-9), $ ^1H $-NMR shows a deshielded H-3 proton at δ 8.85 ppm due to electron-withdrawing COOH, comparable to the target compound’s expected shifts .

- Crystallography : Indole derivatives with carboxylic acid groups (e.g., 2-(4-fluorophenyl)-3-methyl-1H-indole) exhibit N–H···π interactions rather than classical hydrogen bonds, suggesting similar packing motifs for the target compound .

生物活性

4-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is C10H8FNO2, with a molecular weight of approximately 193.18 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in influencing cell signaling pathways.

Biological Significance

Research indicates that compounds within the indole family often exhibit significant biological functions, including anti-inflammatory , anticancer , and antimicrobial properties. The presence of the fluorine atom in 4-fluoro-7-methyl-1H-indole-3-carboxylic acid may enhance its biological efficacy by improving binding affinity to target proteins, making it a promising candidate for drug development.

The biological activity of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid is attributed to its interaction with various biological macromolecules. Studies suggest that it may inhibit specific enzymes or receptors, leading to therapeutic effects. Understanding these interactions is crucial for developing targeted therapies that exploit these pathways effectively.

Enzyme Inhibition

4-Fluoro-7-methyl-1H-indole-3-carboxylic acid has been studied for its potential role as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and tuberculosis. For instance, its analogs have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the indole structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that 4-fluoro-7-methyl-1H-indole-3-carboxylic acid can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-fluoro-7-methyl-1H-indole-3-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroindole | Lacks carboxylic acid group | More basic indole structure |

| 7-Methylindole | Lacks fluorine and carboxylic acid | Less reactive due to absence of electronegative atoms |

| 4-Fluoro-7-methylindole-3-carboxylic acid | Similar but may differ in additional substituents | Potentially different biological activity |

The combination of a fluorine atom and a carboxylic acid group in 4-fluoro-7-methyl-1H-indole-3-carboxylic acid enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.

Case Studies

Several studies have focused on the synthesis and biological evaluation of indole derivatives, including 4-fluoro-7-methyl-1H-indole-3-carboxylic acid:

- Antimycobacterial Activity : A study demonstrated that analogs of this compound exhibited potent activity against Mtb, with some showing sub-micromolar activities and low cytotoxicities in Vero cells. The modifications made to the carboxylic moiety significantly improved both activity and selectivity against bacterial targets .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound could induce significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis and cell cycle disruption .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-7-methyl-1H-indole-3-carboxylic acid, and how can purity be ensured?

Methodological Answer:

- Synthetic Pathways :

- Friedel-Crafts Acylation : Start with 7-methylindole, introduce fluorine via electrophilic substitution (e.g., using Selectfluor® in acidic media), followed by carboxylation at the 3-position using CO₂ under palladium catalysis .

- Multicomponent Reactions : Utilize 3-formyl-indole intermediates (e.g., 3-formyl-7-methylindole) reacted with fluorinating agents (e.g., DAST) and carboxylic acid precursors in refluxing acetic acid with sodium acetate as a base .

- Purification : Recrystallize from acetic acid or ethanol/water mixtures to remove unreacted precursors. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and NMR (DMSO-d₆, δ 10-12 ppm for carboxylic proton) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- 1H/13C NMR :

- Look for characteristic signals:

- Indole NH proton: δ ~12 ppm (broad, DMSO-d₆).

- Fluorine-coupled aromatic protons: δ ~7.5-8.5 ppm (doublets or triplets).

- Methyl group (C7): δ ~2.5 ppm (singlet).

- FTIR : Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1680 cm⁻¹).

- HRMS : Use ESI(+) mode to detect [M+H]+ at m/z 194.07 .

Q. What safety precautions are necessary for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with ≤0.1 ppm airborne exposure (similar to indole-3-carboxylic acid protocols) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

Q. How do structural modifications (e.g., methyl/fluoro positions) affect bioactivity?

Methodological Answer:

Q. How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Q. What computational methods predict its reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to compute Fukui indices (electrophilicity at C3 carboxyl, nucleophilicity at C4-F).

- Reactivity Validation : Perform electrophilic substitution (e.g., bromination) and compare predicted vs. experimental regioselectivity .

Q. How to design SAR studies for antimicrobial applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。